(S)-7-Chloro-6-methoxychroman-4-amine
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Overview
Description
(S)-7-Chloro-6-methoxychroman-4-amine is a chiral compound with a chroman structure, featuring a chlorine atom at the 7th position and a methoxy group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chloro-6-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Chloro-6-methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
(S)-7-Chloro-6-methoxychroman-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-7-Chloro-6-methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-7-Chloro-6-methoxychroman-4-ol: Similar structure but with a hydroxyl group instead of an amine.
(S)-7-Chloro-6-methoxychroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.
(S)-7-Chloro-6-methoxychroman-4-amine derivatives: Various derivatives with different substituents on the chroman ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different activity compared to the ®-enantiomer.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(4S)-7-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1 |
InChI Key |
SKULGNJAWROTHV-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@H](CCO2)N)Cl |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)Cl |
Origin of Product |
United States |
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